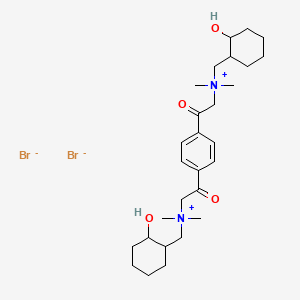
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide is a complex organic compound that features a terephthaloyldimethylene core linked to two (2-hydroxycyclohexyl)methyl groups, each of which is further bonded to dimethylammonium groups This compound is typically encountered in the form of its dibromide salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide typically involves a multi-step process:
Formation of Terephthaloyldimethylene Core: The initial step involves the reaction of terephthaloyl chloride with a suitable methylene donor under controlled conditions to form the terephthaloyldimethylene intermediate.
Attachment of (2-Hydroxycyclohexyl)methyl Groups: The intermediate is then reacted with (2-hydroxycyclohexyl)methyl chloride in the presence of a base to yield the bis((2-hydroxycyclohexyl)methyl) derivative.
Quaternization: The final step involves the quaternization of the dimethylamino groups using methyl bromide to form the dibromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The quaternary ammonium groups can be reduced under specific conditions to form tertiary amines.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride or sodium iodide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tertiary amines.
Substitution: Formation of chloride or iodide salts.
Wissenschaftliche Forschungsanwendungen
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide involves its interaction with specific molecular targets. The quaternary ammonium groups can interact with negatively charged sites on biomolecules, while the hydroxyl groups can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but lacks the quaternary ammonium groups.
Polyethylene terephthalate (PET): A polymeric form that shares the terephthaloyl core but differs significantly in its applications and properties.
Uniqueness
(Terephthaloyldimethylene)bis(((2-hydroxycyclohexyl)methyl)dimethylammonium) dibromide is unique due to its combination of quaternary ammonium groups and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
28043-32-5 |
|---|---|
Molekularformel |
C28H46Br2N2O4 |
Molekulargewicht |
634.5 g/mol |
IUPAC-Name |
(2-hydroxycyclohexyl)methyl-[2-[4-[2-[(2-hydroxycyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H46N2O4.2BrH/c1-29(2,17-23-9-5-7-11-25(23)31)19-27(33)21-13-15-22(16-14-21)28(34)20-30(3,4)18-24-10-6-8-12-26(24)32;;/h13-16,23-26,31-32H,5-12,17-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BUHRQXSYVRLDET-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CC1CCCCC1O)CC(=O)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC3CCCCC3O.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
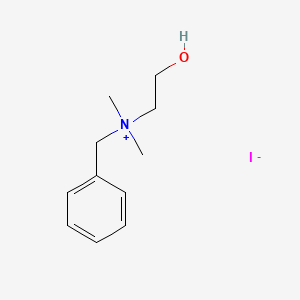
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
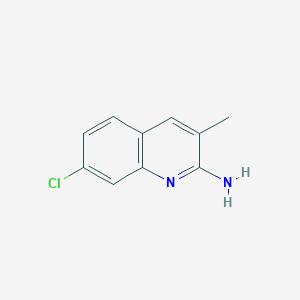
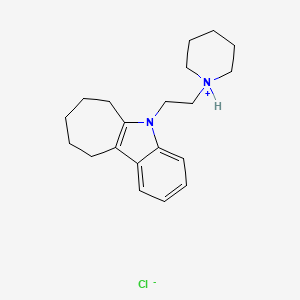
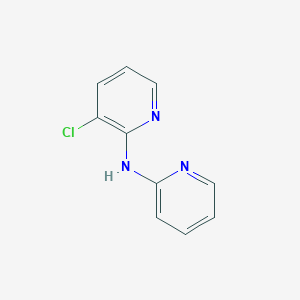
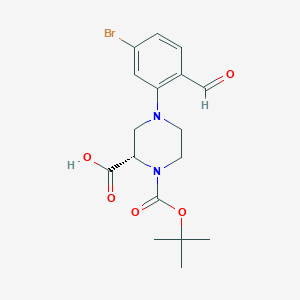

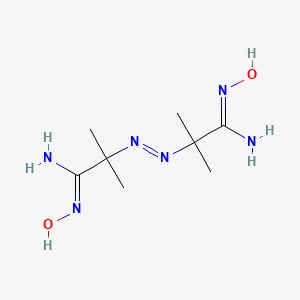


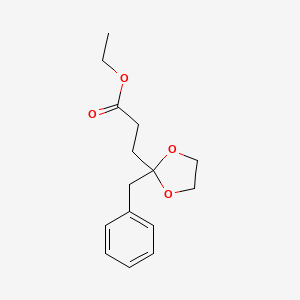
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)
